molecular formula C17H23N3O3 B3210275 tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1065484-25-4

tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B3210275
CAS No.: 1065484-25-4
M. Wt: 317.4 g/mol
InChI Key: AJWCKSITMUCWTD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a methyl ether linker connecting the piperidine ring to a 4-cyanopyridin-2-yl moiety. Such compounds are frequently employed as intermediates in medicinal chemistry due to their modularity and tunable physicochemical properties .

Properties

IUPAC Name

tert-butyl 3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-4-5-14(11-20)12-22-15-9-13(10-18)6-7-19-15/h6-7,9,14H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWCKSITMUCWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137154
Record name 1,1-Dimethylethyl 3-[[(4-cyano-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-25-4
Record name 1,1-Dimethylethyl 3-[[(4-cyano-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(4-cyano-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H23N3O3C_{17}H_{23}N_{3}O_{3} and a molecular weight of approximately 317.38 g/mol. Its structure includes a piperidine ring, a cyanopyridine moiety, and a tert-butyl ester group, which contribute to its chemical reactivity and biological interactions .

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. These interactions may involve enzymes, receptors, or other proteins crucial in numerous biological pathways. The compound is believed to modulate the activity of target molecules, influencing cellular processes such as signal transduction and metabolic pathways.

Target Interactions

Research indicates that this compound may interact with specific receptors or enzymes, potentially leading to therapeutic applications. For instance, studies have shown that compounds with similar structures exhibit antiviral properties, particularly against viruses like Ebola by inhibiting viral entry mechanisms .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

CompoundActivityEC50 (µM)SI (Selectivity Index)
25aAnti-Ebola0.6420
26aAnti-Ebola0.9310
ToremifeneReference0.387

These results suggest that derivatives of the piperidine scaffold can possess significant antiviral activity while maintaining low cytotoxicity .

Case Studies

A notable study focused on the design and synthesis of benzimidazole-piperidine hybrids, which revealed that compounds structurally related to this compound demonstrated potent anti-Ebola activity. The mechanism involved blocking viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is essential for viral infection .

Additionally, in silico studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for these compounds, suggesting their potential as drug-like candidates for further development .

Applications

Due to its unique chemical structure and promising biological activities, this compound has potential applications in various fields:

  • Pharmaceutical Development : As a lead compound for antiviral drugs targeting specific viral infections.
  • Chemical Biology : As a tool for studying receptor-ligand interactions in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared with analogs differing in:

  • Heterocyclic substituents (pyridine vs. pyrimidine or phenyl).
  • Linker chemistry (ether vs. thioether or amino groups).
  • Substituent position (e.g., cyano at 3- vs. 4-position).
  • Functional group modifications (cyano vs. methyl or halogen).

Detailed Analysis

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Substituent Position Linker Atom Key Features Potential Implications
tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate C₁₇H₂₁N₃O₃ 4-CN on pyridine O (ether) Electron-withdrawing cyano group Enhanced stability; modulated electronic interactions
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate (CAS not provided) C₁₆H₂₀N₃O₂S 4-CN on pyridine S (thioether) Increased lipophilicity Higher metabolic susceptibility
tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (939986-14-8) C₁₇H₂₆N₂O₃ 5-CH₃ on pyridine O (ether) Electron-donating methyl group Altered steric/electronic profile
tert-Butyl 4-(((3-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate (CAS not provided) C₁₇H₂₁N₃O₂S 3-CN on pyridine S (thioether) Shifted cyano position Modified dipole interactions
tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate (1289388-17-5) C₁₈H₂₄ClNO₂S 4-Cl on phenyl S (thioether) Aromatic chloro substituent Altered solubility/toxicity profile
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (1353973-26-8) C₁₈H₂₉N₅O₃S Pyrimidine core N (amine) Ethoxy and methylthio groups Target-specific binding (e.g., kinases)
Critical Observations

Linker Atom Effects: Ether (O) vs. Thioether (S): Thioether-containing analogs (e.g., from ) exhibit higher lipophilicity (logP) compared to ether-linked compounds, which may improve membrane permeability but increase susceptibility to oxidative metabolism .

Substituent Position and Electronic Effects: 4-CN vs. 3-CN on Pyridine: The 4-cyano group (target compound) creates a stronger electron-deficient pyridine ring compared to 3-cyano analogs, influencing π-π stacking and dipole-dipole interactions in protein binding . Methyl vs. Cyano: Methyl substituents () donate electron density, increasing pyridine ring basicity, whereas cyano groups reduce basicity, altering protonation states under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

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